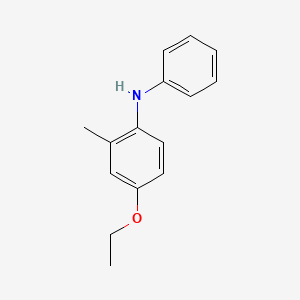

![molecular formula C12H7N3O4 B1619585 2-Amino-6-nitro-benzo[de]isoquinolin-1,3-dion CAS No. 52083-01-9](/img/structure/B1619585.png)

2-Amino-6-nitro-benzo[de]isoquinolin-1,3-dion

Übersicht

Beschreibung

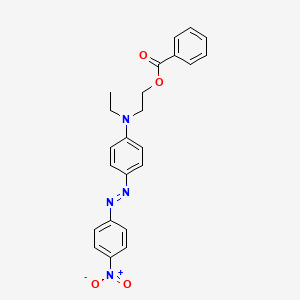

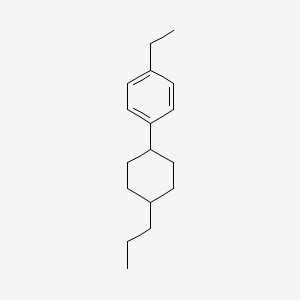

“2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione” is a chemical compound with the molecular formula C12H7N3O4 and a molecular weight of 257.20 . It belongs to the class of organic compounds known as isoquinolones and derivatives, which are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .

Synthesis Analysis

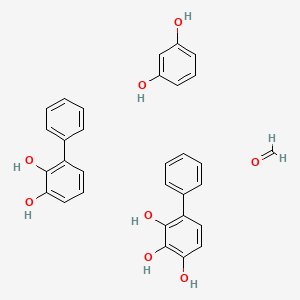

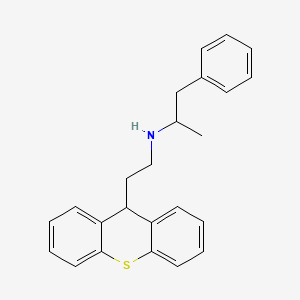

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular structure of this compound is based on the isoquinoline moiety, which is a type of nitrogen-containing heterocycle . The compound also contains nitro and amino functional groups .Chemical Reactions Analysis

The compound has been used in the synthesis of new chemosensor systems . The free amino groups in the compound can be further functionalized to form imines, amines, thioureas, and hydrazones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.20 and a molecular formula of C12H7N3O4 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

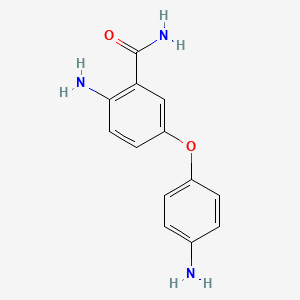

Chemosensor-Systeme

Neue Derivate des Benzo[de]isoquinolin-1,3-dion-Systems, die eine Aminogruppe enthalten, wurden durch die Reaktion von 2-Benzyl-6-bromobenzo[de]isoquinolin-1,3-dion mit Ethylendiamin und Hydrazin synthetisiert . Die weitere Funktionalisierung der freien Aminogruppen führt zu Iminen, Aminen, Thioharnstoffen und Hydrazonen . Einige Verbindungen zeigen eine hohe Chemosensor-Selektivität bei der Bestimmung von Anionen .

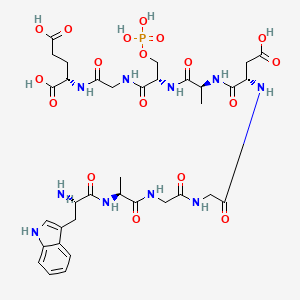

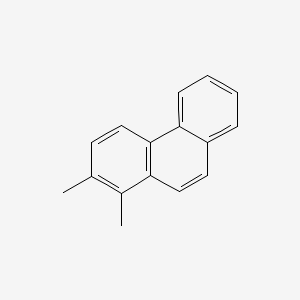

Asymmetrische Azaacene

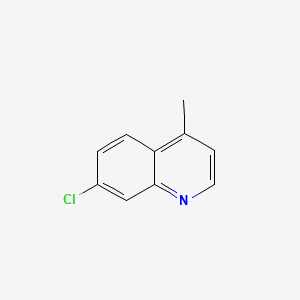

Drei neuartige Benzo[de]isoquinolin-1,3-dion (BQD)-kondensierte asymmetrische Azaacene, BQD-TZ, BQD-AP und BQD-PA, mit unterschiedlichen Endgruppen von 1,2,5-Thiadiazol, Acenaphthylen und Phenanthren wurden entworfen und synthetisiert . Diese Moleküle weisen hohe Elektronenaffinitätswerte auf, wie durch zyklische Voltammetriemessungen bestätigt wurde .

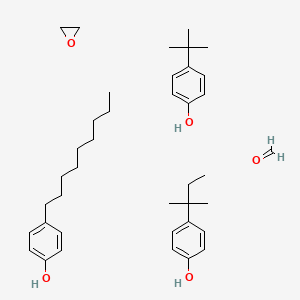

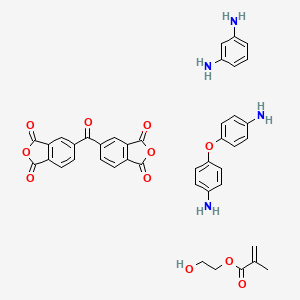

Photoinitiierende Systeme

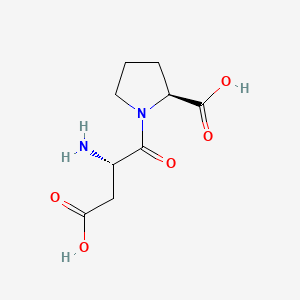

Vier verschiedene 2-Amino-1H-benzo[de]isoquinolin-1,3(2H)-dion-Derivate (NDNs) mit Nitro- oder Amino-Substituenten wurden hergestellt und in Photoinitiierungssysteme zusammen mit einem Iodoniumsalz, N-Vinylcarbazol, einem Amin oder 2,4,6-Tris(trichlormethyl)-1,3,5-triazin integriert .

Wirkmechanismus

2-ANBDI acts as an electron-transfer agent in the oxidation of organic compounds. It can also act as a proton donor in the reduction of organic compounds. Additionally, it can act as a hydrogen-bond acceptor in the formation of hydrogen bonds between molecules.

Biochemical and Physiological Effects

2-ANBDI has been shown to have antioxidant and anti-inflammatory properties, and has been used to reduce the oxidative stress caused by environmental pollutants. It has also been used to inhibit the growth of certain bacteria and fungi, as well as to reduce the toxicity of certain drugs.

Vorteile Und Einschränkungen Für Laborexperimente

2-ANBDI is a relatively stable compound, making it suitable for use in laboratory experiments. It can also be synthesized in a relatively short amount of time. However, it is not suitable for use in long-term experiments due to its instability in the presence of light and heat. Additionally, it can be toxic if not handled properly.

Zukünftige Richtungen

Future research on 2-ANBDI could focus on its potential applications in the fields of drug delivery, cancer therapy, and gene therapy. Additionally, further research could explore its potential as a therapeutic agent for neurological diseases and its ability to act as a photosensitizer. Other potential future directions include the development of novel catalysts based on 2-ANBDI and the study of its effects on the environment.

Biochemische Analyse

Biochemical Properties

New derivatives of the 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .

Molecular Mechanism

It is known that the principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect

Eigenschaften

IUPAC Name |

2-amino-6-nitrobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c13-14-11(16)7-3-1-2-6-9(15(18)19)5-4-8(10(6)7)12(14)17/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHRHUZMJQITPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353705 | |

| Record name | 2-Amino-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52083-01-9 | |

| Record name | 2-Amino-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glycine, N,N-bis[(2-hydroxy-5-sulfophenyl)methyl]-, trisodium salt](/img/structure/B1619506.png)

![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)